Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate
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Overview
Description
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate, also known as Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate, is a chemical compound with the molecular formula C20H30O6. It is a colorless to light yellow clear liquid that is insoluble in water . This compound is commonly used in materials science, particularly in the synthesis of polymers and high-performance materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate typically involves the esterification of adipic acid with 7-oxabicyclo[4.1.0]heptan-3-ylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, adipic acid and 7-oxabicyclo[4.1.0]heptan-3-ylmethyl alcohol, are mixed in large reactors with a suitable catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation and filtration to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Adipic acid and 7-oxabicyclo[4.1.0]heptan-3-yl carboxylic acid.
Reduction: 7-oxabicyclo[4.1.0]heptan-3-ylmethyl alcohol and hexanediol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Mechanism of Action
The mechanism of action of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate involves its interaction with various molecular targets and pathways. In polymer synthesis, the compound acts as a cross-linking agent, forming strong covalent bonds between polymer chains. This enhances the mechanical strength and chemical resistance of the resulting materials . In biological systems, it may interact with enzymes and proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Bis(3,4-epoxycyclohexylmethyl) adipate
- Adipic acid bis(3,4-epoxycyclohexylmethyl) ester
Uniqueness
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is unique due to its bicyclic structure, which imparts enhanced rigidity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials with excellent mechanical and chemical properties .
Properties
CAS No. |
83996-66-1 |
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Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
bis(7-oxabicyclo[4.1.0]heptan-3-yl) hexanedioate |
InChI |
InChI=1S/C18H26O6/c19-17(21-11-5-7-13-15(9-11)23-13)3-1-2-4-18(20)22-12-6-8-14-16(10-12)24-14/h11-16H,1-10H2 |
InChI Key |
IDSLNGDJQFVDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1OC(=O)CCCCC(=O)OC3CCC4C(C3)O4 |
Origin of Product |
United States |
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